(2-Bromoethyl)cycloheptane (2-Bromoethyl)cycloheptane
Brand Name: Vulcanchem
CAS No.: 22579-30-2
VCID: VC1973432
InChI: InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2
SMILES: C1CCCC(CC1)CCBr
Molecular Formula: C9H17B
Molecular Weight: 205.13 g/mol

(2-Bromoethyl)cycloheptane

CAS No.: 22579-30-2

Cat. No.: VC1973432

Molecular Formula: C9H17B

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromoethyl)cycloheptane - 22579-30-2

Specification

CAS No. 22579-30-2
Molecular Formula C9H17B
Molecular Weight 205.13 g/mol
IUPAC Name 2-bromoethylcycloheptane
Standard InChI InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2
Standard InChI Key YFWUUIKFHYDTGJ-UHFFFAOYSA-N
SMILES C1CCCC(CC1)CCBr
Canonical SMILES C1CCCC(CC1)CCBr

Introduction

Chemical Identity and Structure

Basic Information

(2-Bromoethyl)cycloheptane is an aliphatic brominated compound with a seven-membered carbon ring structure. The compound features a bromoethyl group attached to the cycloheptane ring, providing it with distinctive chemical properties and reactivity profiles.

ParameterValue
CAS Number22579-30-2
Molecular FormulaC₉H₁₇Br
Molecular Weight205.13 g/mol
IUPAC Name(2-bromoethyl)cycloheptane
InChIInChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2
InChIKeyYFWUUIKFHYDTGJ-UHFFFAOYSA-N
SMILESC1CCCC(CC1)CCBr

Structural Features

The molecule consists of a cycloheptane ring with a bromoethyl group (−CH₂CH₂Br) attached to one of the carbon atoms. This combination of a medium-sized saturated ring with a reactive bromoethyl functionality gives the compound its characteristic chemical behavior, particularly in nucleophilic substitution reactions where the bromine serves as a good leaving group .

Physical Properties

Limited specific data is available regarding the physical properties of (2-bromoethyl)cycloheptane in the scientific literature. Based on its molecular structure and weight, it is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility and good solubility in common organic solvents such as dichloromethane, chloroform, and ethanol .

PropertyPredicted ValueMethod
Boiling PointApproximately 212-220°C at 760 mmHgEstimated based on similar compounds
DensityApproximately 1.2-1.3 g/cm³Estimated based on similar compounds
Refractive IndexApproximately 1.48-1.50Estimated based on similar compounds
Flash PointApproximately 80-85°CEstimated based on similar compounds

Synthesis Methods

Bromination of Cycloheptane

The most common method for synthesizing (2-bromoethyl)cycloheptane involves the bromination of cycloheptane or its derivatives. This procedure typically employs bromine (Br₂) as the brominating agent in the presence of radical initiators such as ultraviolet light or peroxides . The reaction proceeds via a radical mechanism, resulting in the selective substitution of a hydrogen atom with a bromine atom.

The general reaction can be represented as:

Cycloheptane + Br₂ → (2-Bromoethyl)cycloheptane + HBr

Alternative Synthetic Routes

Alternative synthetic pathways may include:

  • Addition of hydrogen bromide to cycloheptene derivatives

  • Nucleophilic substitution reactions of cycloheptyl alcohols with brominating agents

  • Ring expansion reactions of appropriately substituted cyclic precursors

Chemical Reactivity

Nucleophilic Substitution Reactions

(2-Bromoethyl)cycloheptane undergoes typical nucleophilic substitution reactions characteristic of alkyl halides. The presence of the bromine atom makes it susceptible to both SN1 and SN2 reactions, depending on the reaction conditions and nucleophiles involved .

NucleophileReaction ConditionsExpected Product
Hydroxide (OH⁻)NaOH, aqueous/alcoholic solution2-cycloheptylethanol
Cyanide (CN⁻)NaCN or KCN, DMSO3-cycloheptylpropanenitrile
Azide (N₃⁻)NaN₃, DMF2-cycloheptylethyl azide
Amines (RNH₂)R-NH₂, excess, heat2-cycloheptylethyl amines

Elimination Reactions

Under basic conditions, (2-bromoethyl)cycloheptane can undergo elimination reactions to form alkenes. The ethoxide-promoted β-elimination reaction typically leads to the formation of vinylcycloheptane as the primary product .

Oxidation and Reduction

The compound can participate in various oxidation and reduction reactions:

  • Oxidation can lead to the formation of corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.

  • Reduction, particularly of the carbon-bromine bond, can yield the corresponding hydrocarbon derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (2-bromoethyl)cycloheptane would typically show the following characteristic signals:

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Cycloheptane ring CH₂1.2-1.8Complex multiplet12H
CH (cycloheptane)1.5-1.8Multiplet1H
-CH₂-CH₂Br1.8-2.0Multiplet2H
-CH₂Br3.4-3.6Triplet2H

The ¹³C NMR spectrum would display signals for the nine carbon atoms, with the carbon attached to bromine appearing downfield around 30-35 ppm due to the deshielding effect of the bromine atom .

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aliphatic)2850-2950
C-H bending1450-1470
C-C stretching1000-1250
C-Br stretching500-650

Mass Spectrometry

Mass spectrometric analysis would typically show a molecular ion peak at m/z 205 and 207 with characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would include loss of bromine (M⁺-Br) and various fragmentations of the cycloheptane ring .

Applications in Scientific Research

Organic Synthesis

(2-Bromoethyl)cycloheptane serves as a valuable building block in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Its reactive bromoethyl group enables diverse transformations for introducing the cycloheptyl moiety into target compounds .

Material Science

Brominated compounds like (2-bromoethyl)cycloheptane can serve as precursors in the development of specialized materials, including polymers with specific physical and chemical properties.

Comparative Analysis with Related Compounds

A comparative analysis of (2-bromoethyl)cycloheptane with structurally similar compounds provides insights into how ring size affects physical and chemical properties.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Differences
(2-Bromoethyl)cycloheptaneC₉H₁₇Br205.1322579-30-2Seven-membered ring
(2-Bromoethyl)cyclohexaneC₈H₁₅Br191.111647-26-3Six-membered ring; higher ring strain
(2-Bromoethyl)cyclopentaneC₇H₁₃Br177.0818928-94-4Five-membered ring; highest ring strain
(2-Bromoethyl)benzeneC₈H₉Br185.06103-63-9Aromatic ring; distinctly different reactivity

The variation in ring size affects several properties:

  • Reactivity: Generally, smaller rings exhibit higher strain energy, potentially leading to increased reactivity in certain reactions.

  • Conformational flexibility: Larger rings like cycloheptane have greater conformational freedom compared to smaller rings.

  • Steric effects: The different spatial arrangements around the rings influence reaction pathways and product distributions.

Hazard TypePotential RiskPrecaution
Skin contactIrritationWear appropriate gloves
Eye contactIrritationUse eye protection
InhalationRespiratory tract irritationWork in well-ventilated area
EnvironmentalPotential aquatic toxicityAvoid release to environment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator